Purity Specification Comparison: Racemic Mixture vs. Single‑Enantiomer Fmoc‑Cyclopropylglycine Derivatives
The target compound α-(Fmoc-amino)-cyclopropaneacetic acid (CAS 1332765-55-5) is routinely supplied as a racemic mixture with a purity of 95% (typical specification) . In contrast, the single‑enantiomer analogues Fmoc‑L‑cyclopropylglycine (CAS 1212257-18-5) and Fmoc‑D‑cyclopropylglycine (CAS 923012-40-2) are available with chiral purity ≥99% (HPLC) . For applications where stereochemical purity is non‑critical (e.g., racemic peptide libraries, initial SAR exploration), the lower‑purity racemate offers a cost‑effective alternative with comparable coupling efficiency in SPPS .
| Evidence Dimension | Purity specification (as supplied by vendors) |
|---|---|
| Target Compound Data | 95% (racemic mixture, CAS 1332765-55-5) |
| Comparator Or Baseline | ≥99% (HPLC, Chiral purity) for Fmoc‑L‑cyclopropylglycine (CAS 1212257‑18‑5) and Fmoc‑D‑cyclopropylglycine (CAS 923012‑40‑2) |
| Quantified Difference | Racemic mixture contains both enantiomers; chiral purity difference of ≥4 percentage points |
| Conditions | Vendor‑specified purity data; no experimental head‑to‑head comparison |
Why This Matters
Procurement decisions must balance stereochemical requirements against cost: the racemate is appropriate for non‑stereoselective applications, whereas the chiral analogues are mandatory for enantiopure peptide therapeutics.
